molecular formula C15H20N2O B12760494 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole CAS No. 135360-97-3

1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole

Cat. No.: B12760494
CAS No.: 135360-97-3
M. Wt: 244.33 g/mol
InChI Key: RMMYVKPVLLBYDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves several steps. One common synthetic route includes the reaction of a tryptamine derivative with a dihydropyran ring system. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indole ring, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole involves its binding to the serotonin receptor 5-HT2A. As a partial agonist, it activates the receptor but to a lesser extent than a full agonist. This interaction influences various molecular targets and pathways associated with serotonin signaling, affecting mood, perception, and other physiological processes .

Comparison with Similar Compounds

1-(2-Dimethylaminoethyl)dihydropyrano(3,2-e)indole can be compared with other similar compounds, such as:

  • 4,5-MDO-DMT
  • 4,5-MDO-DiPT
  • 5-MeO-DMT
  • CP-132,484
  • RU-28306
  • Ramelteon

Properties

CAS No.

135360-97-3

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N,N-dimethyl-2-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)ethanamine

InChI

InChI=1S/C15H20N2O/c1-17(2)8-7-11-10-16-13-5-6-14-12(15(11)13)4-3-9-18-14/h5-6,10,16H,3-4,7-9H2,1-2H3

InChI Key

RMMYVKPVLLBYDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C3=C(C=C2)OCCC3

Origin of Product

United States

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